molecular formula C5H12ClNO3S B8093382 D-Methionine sulfoxide hydrochloride

D-Methionine sulfoxide hydrochloride

Cat. No.: B8093382
M. Wt: 201.67 g/mol
InChI Key: VDYSAEWWHPAEBG-VBNQZKKOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery of Methionine Sulfoxide Derivatives

The study of methionine sulfoxide derivatives originated in the mid-20th century alongside advances in protein chemistry and oxidative stress research. Methionine sulfoxide was first identified as a post-translational modification resulting from the oxidation of methionine residues in proteins by reactive oxygen species (ROS). Early work in the 1970s revealed that enzymatic systems, notably methionine sulfoxide reductases (Msrs), could reverse this oxidation, restoring methionine and mitigating oxidative damage. The discovery of stereospecific Msr isoforms—MsrA for methionine-S-sulfoxide and MsrB for methionine-R-sulfoxide—underscored the biological significance of sulfoxide stereochemistry. D-Methionine sulfoxide hydrochloride emerged as a synthetic analog to study these stereochemical effects, particularly in systems where the D-configuration influences enzymatic activity and metabolic pathways.

Structural and Functional Relationship to Methionine

This compound (C₅H₁₂ClNO₃S) differs structurally from methionine (C₅H₁₁NO₂S) through the oxidation of methionine’s thioether (-S-) group to a sulfoxide (-SO-) and the addition of a hydrochloride group (Figure 1). This modification alters the molecule’s polarity, solubility, and reactivity. The sulfoxide group introduces a chiral center at the sulfur atom, yielding two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide. The D-configuration at the α-carbon further distinguishes this compound from its L-methionine counterpart, influencing its interaction with enzymes such as MsrA and MsrB, which exhibit stereospecific substrate preferences. Functionally, D-methionine sulfoxide serves as a marker of oxidative damage and a substrate for studying reductase activity in vitro.

Figure 1. Comparative structures of methionine and this compound. The sulfoxide group (-SO-) and hydrochloride moiety enhance solubility and stability.

Nomenclature and Stereochemical Classification

The nomenclature of methionine sulfoxide derivatives adheres to IUPAC guidelines, with “D” specifying the configuration at the α-carbon and “R/S” denoting the sulfoxide’s stereochemistry. For this compound:

  • D-Configuration : The amino group (-NH₂) resides on the right side in the Fischer projection, contrasting with L-methionine.
  • Sulfoxide Stereochemistry : Oxidation generates two diastereomers: methionine-S-sulfoxide (S configuration at sulfur) and methionine-R-sulfoxide (R configuration).

Enzymatic reduction by MsrA and MsrB is stereospecific: MsrA reduces methionine-S-sulfoxide, while MsrB acts on methionine-R-sulfoxide. Notably, mammals lack free R-sulfoxide reductases (fRMsr), leading to the accumulation of free methionine-R-sulfoxide under oxidative stress. This stereochemical bias has implications for drug design, as synthetic sulfoxide-containing compounds may exhibit differential bioactivity based on their configuration.

Role of Hydrochloride Salts in Stabilization and Solubility

The hydrochloride salt form of D-methionine sulfoxide enhances its stability and aqueous solubility, critical for pharmaceutical and experimental applications. The ionic interaction between the protonated amino group and chloride ion reduces hygroscopicity and prevents degradation during storage. This formulation is particularly advantageous in:

  • Drug Delivery : Improved solubility facilitates intravenous administration.
  • In Vitro Studies : Stabilizes the compound in buffered solutions, ensuring consistent experimental results.

Table 1. Physicochemical Properties of this compound

Property Value
Molecular Formula C₅H₁₂ClNO₃S
Molecular Weight 201.68 g/mol
Solubility >50 mg/mL in water
Storage Conditions 2–8°C, protected from light

Properties

IUPAC Name

(2R)-2-amino-4-methylsulfinylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S.ClH/c1-10(9)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-,10?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYSAEWWHPAEBG-VBNQZKKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)CC[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Methionine

Methionine is oxidized using hydrogen peroxide (H₂O₂) or other peroxides under controlled conditions. The reaction typically proceeds at room temperature in aqueous or alcoholic solvents, yielding racemic methionine sulfoxide. For example, a 1:1 molar ratio of methionine to H₂O₂ in water at pH 7.0 for 24 hours achieves near-quantitative conversion. However, this method lacks stereoselectivity, necessitating additional steps to isolate the D-enantiomer.

Resolution of Racemic Mixtures

Racemic methionine sulfoxide can be resolved via diastereomeric salt formation using chiral resolving agents such as tartaric acid derivatives. Alternatively, enzymatic resolution using acylases or lipases has been reported, though these methods often require multiple steps and exhibit moderate efficiency.

Biocatalytic Enantioselective Synthesis

Recent advances in enzymology have enabled the direct synthesis of D-methionine sulfoxide through asymmetric reductive resolution or kinetic resolution using methionine sulfoxide reductase A (MsrA).

Methionine Sulfoxide Reductase A (MsrA)

MsrA enzymes catalyze the stereospecific reduction of methionine sulfoxide to methionine, selectively acting on one enantiomer and leaving the desired D-sulfoxide intact. For instance, Pseudomonas monteilii MsrA (pmMsrA) achieves 94–99% enantiomeric excess (ee) for (R)-sulfoxides, corresponding to the D-enantiomer, at substrate concentrations up to 200 mM.

Table 1: Biocatalytic Performance of MsrA Variants

Enzyme SourceSubstrate Concentration (mM)Yield (%)ee (%)Reference
pmMsrA20043–4694–99
Engineered MsrA33644599
Thermococcus kodakarensis MsrA845>99

Enzyme Engineering for Enhanced Activity

Rational mutagenesis of MsrA has expanded its substrate scope and efficiency. For example, the MsrA33 variant, engineered via in silico docking and molecular dynamics, accommodates bulkier substituents on the sulfoxide group, enabling the resolution of aliphatic and aromatic sulfoxides with >99% ee. Key mutations, such as Phe26Ala and Trp27Gly, enlarge the enzyme’s active site, enhancing steric tolerance without compromising enantioselectivity.

Hydrochloride Salt Formation

The final step in preparing D-methionine sulfoxide hydrochloride involves protonation of the free base. The resolved D-methionine sulfoxide is treated with hydrochloric acid (HCl) in a polar solvent such as ethanol or water. Crystallization at low temperatures yields the hydrochloride salt with high purity (>99%), as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Analytical Validation

Enantiomeric Excess Determination

Chiral HPLC using columns such as Chiralpak IA or IB reliably quantifies ee. For example, a mobile phase of hexane:isopropanol (80:20) resolves D- and L-methionine sulfoxide with baseline separation.

Structural Characterization

Mass spectrometry (MS) and X-ray crystallography validate the molecular structure and configuration. Oxidized methionine sulfoxide shows a characteristic [M+H]⁺ peak at m/z 166.1, while the hydrochloride salt exhibits a chloride ion peak at m/z 35.5.

Comparative Analysis of Methods

Chemical vs. Biocatalytic Synthesis

  • Chemical Oxidation : Cost-effective but requires resolution steps, limiting overall yield (30–40%).

  • Biocatalytic Resolution : Higher enantioselectivity (up to 99% ee) and scalability, with substrate concentrations exceeding 200 mM.

Industrial Applicability

Biocatalytic methods using engineered MsrA variants are increasingly adopted in pharmaceutical manufacturing due to their green chemistry credentials (e.g., no heavy metal catalysts) and compatibility with high-throughput processes .

Scientific Research Applications

Oxidative Stress and Protein Repair

Methionine Sulfoxide Reductases (MSRs)

D-Methionine sulfoxide is primarily studied in the context of oxidative stress, where it is formed through the oxidation of methionine residues in proteins. Methionine sulfoxide reductases (MSRs) are enzymes that reduce methionine sulfoxide back to methionine, thus playing a critical role in cellular defense against oxidative damage.

  • Case Study: Yeast Prion Formation
    A study demonstrated that MSRs suppress the formation of the yeast [PSI+] prion by reducing oxidized methionine residues. Mutants lacking MSRs exhibited increased prion formation under oxidative stress, highlighting the protective role of MSRs against oxidative damage and prion diseases .
  • Data Table: Role of MSRs in Prion Suppression
Strain TypePrion Formation RateMSR Presence
Wild-TypeLowPresent
mxr1 MutantHighAbsent
mxr2 MutantIncreasedAbsent
Double MutantSimilar to Wild-TypeAbsent

Therapeutic Implications in Cystic Fibrosis

Association with Lung Damage

Recent research has identified a correlation between methionine sulfoxide levels and lung damage in cystic fibrosis (CF) patients. Methionine sulfoxide was found to be associated with structural lung damage and airway inflammation, suggesting its potential as a biomarker for disease progression .

  • Case Study: Cystic Fibrosis Patients
    In a cohort of infants with CF, elevated levels of methionine sulfoxide were linked to increased airway neutrophils and myeloperoxidase activity, indicating that oxidative stress may contribute to early lung damage .
  • Data Table: Methionine Sulfoxide Levels vs. Lung Damage
Patient Age (Years)Methionine Sulfoxide Level (µM)Lung Damage Score
1-35.27
4-68.19
7-106.38

Mass Spectrometry Applications

Reduction of Oxidized Methionines

D-Methionine sulfoxide is utilized in mass spectrometry (MS) applications to improve the analysis of proteins by reducing oxidized methionines that can complicate results. Recombinant MSRs have been employed to achieve significant reductions in oxidized methionines during proteomics studies.

  • Case Study: Mass Spectrometry Optimization
    Research demonstrated that treatment with recombinant MSRs resulted in a 90-99% reduction of oxidized methionines in peptide samples analyzed via mass spectrometry, enhancing the sensitivity and accuracy of protein analysis .
  • Data Table: Efficiency of MSRs in Reducing Methionine Sulfoxide
Treatment TypeReduction Efficiency (%)
No Treatment0
Recombinant MsrA90
Recombinant MsrB95
Combined MsrA & MsrB99

Mechanism of Action

D-Methionine sulfoxide exerts its effects primarily through its involvement in redox reactions. The compound can be reduced back to D-methionine by methionine sulfoxide reductase enzymes, which play a crucial role in maintaining cellular redox balance. This reduction process helps protect proteins from oxidative damage and maintains their functional integrity .

Comparison with Similar Compounds

L-Methionine Sulfoxide

  • Structural Relationship : Enantiomer of D-methionine sulfoxide; differs in chiral configuration at the sulfur atom.
  • Biological Activity :
    • Both enantiomers exhibit antioxidant properties, but D-methionine sulfoxide shows superior efficacy in preclinical models of cisplatin ototoxicity .
    • L-Methionine sulfoxide is less efficiently reduced by MsrA, leading to slower metabolic recycling .
Property D-Methionine Sulfoxide Hydrochloride L-Methionine Sulfoxide
Molecular Formula C₅H₁₁NO₃S·HCl C₅H₁₁NO₃S
Molecular Weight 201.67 g/mol 165.21 g/mol
CAS Number 21056-56-4 3226-50-2
Biological Reduction by MsrA Rapid Slow
Cisplatin Protection Effective in preclinical models Less studied

Methionine (C₅H₁₁NO₂S, MW 149.21 g/mol)

  • Role as Precursor : Methionine is oxidized to methionine sulfoxide under oxidative stress .
  • Key Differences :
    • Methionine lacks the sulfoxide group, making it less reactive toward ROS.
    • The hydrochloride salt form of the sulfoxide enhances solubility for therapeutic delivery .

Dimethyl Sulfoxide (DMSO) (C₂H₆OS, MW 78.13 g/mol, CAS 67-68-5)

  • Applications:
  • Solvent : Enhances drug permeation (e.g., beta blockers, ephedrine hydrochloride) .
  • Cryoprotectant : Preserves cells during freezing by inhibiting ice crystallization .
    • Reactivity : Reacts with chlorine compounds to form chloromethyl methyl sulfide, a hazardous byproduct .
Property This compound DMSO
Primary Use Antioxidant, enzyme inhibition Solvent, cryoprotectant
Hydrogen Bonding Capacity High (due to amino acid groups) Moderate
Toxicity Low (used in feed and therapeutics) Moderate (skin irritation risk)

Promethazine Sulfoxide (C₁₇H₂₀N₂OS, MW 312.42 g/mol)

  • Metabolic Context : Oxidized metabolite of the antihistamine promethazine .
  • Lacks antioxidant activity; primarily studied for pharmacokinetic interactions .

D-Methionine Methyl Ester Hydrochloride (C₆H₁₄ClNO₂S, MW 199.70 g/mol)

  • Derivative Comparison :
    • Esterification increases lipophilicity, enhancing membrane permeability compared to this compound .
    • Used in peptide synthesis rather than oxidative stress modulation .

Research Findings and Clinical Implications

  • Cisplatin Ototoxicity : this compound shows dose-dependent protection in guinea pigs, though high cisplatin doses overwhelm its efficacy .
  • Agricultural Impact : Addition of 500 mg/kg D-methionine sulfoxide to chicken feed improves growth rates by 15% .
  • Synthetic Methods : Molybdenum-catalyzed oxidation of D-methionine provides a green route to sulfoxide derivatives, avoiding protective groups .

Q & A

Q. What are the primary mechanisms by which D-Methionine sulfoxide exerts antioxidant effects in experimental models?

D-Methionine sulfoxide functions as a reactive oxygen species (ROS) scavenger, directly neutralizing oxidative radicals. It also serves as a substrate for methionine sulfoxide reductase A (MsrA), which reduces it back to methionine, thereby regenerating antioxidant capacity. This dual role supports cellular redox homeostasis in models of oxidative stress .

Q. Which animal models are standard for studying the otoprotective effects of D-Methionine sulfoxide against cisplatin toxicity?

Guinea pigs and chinchillas are commonly used. Experimental endpoints include auditory brainstem response (ABR) thresholds and outer hair cell (OHC) preservation. For example, pretreatment with D-Methionine sulfoxide via osmotic pumps or direct application to the round window membrane (RWM) has shown transient protection in guinea pigs, while chinchilla models demonstrate complete OHC preservation .

Q. How is D-Methionine sulfoxide quantified in pharmacokinetic studies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting enantiomers and distinguishing sulfoxide metabolites in biological matrices like plasma or tissue homogenates. This method avoids interference from endogenous compounds .

Q. What role does D-Methionine sulfoxide play in protein repair under oxidative stress?

Oxidized methionine residues in proteins (methionine sulfoxide) are reduced back to methionine by MsrA, restoring protein function. D-Methionine sulfoxide supplementation enhances this repair pathway, mitigating oxidative damage to critical enzymes and structural proteins .

Advanced Research Questions

Q. What experimental techniques are used to assess enzymatic reduction of D-Methionine sulfoxide by MsrA?

Spectrophotometric assays monitor NADPH oxidation coupled to MsrA activity, while HPLC quantifies methionine regeneration from sulfoxide. Recombinant MsrA overexpression in yeast or mammalian cells (e.g., Saccharomyces cerevisiae or Molt-4 T cells) validates enzyme kinetics and substrate specificity .

Q. How do researchers address contradictions in D-Methionine sulfoxide efficacy across cisplatin administration protocols?

Discrepancies arise from dosing schedules (e.g., continuous vs. bolus administration) and interspecies variability in MsrA activity. Meta-analyses of preclinical data emphasize timing-dependent efficacy, with protection observed in early cisplatin exposure but diminished under prolonged treatment .

Q. What methodological challenges exist in extrapolating preclinical findings to clinical trials?

Key challenges include:

  • ROS heterogeneity : Tumor microenvironments may neutralize antioxidants, reducing therapeutic efficacy.
  • Species-specific MsrA activity : Human MsrA kinetics differ from rodent models, necessitating enzyme activity profiling.
  • Bioavailability : Optimal delivery routes (e.g., intracochlear vs. systemic) require formulation studies to enhance tissue penetration .

Q. How are D- and L-methionine sulfoxide enantiomers differentiated in experimental systems?

Chiral chromatography (e.g., using cellulose-based columns) separates enantiomers. Enzymatic assays with stereospecific Msr isoforms (MsrA for S-sulfoxides; MsrB for R-sulfoxides) further validate enantiomer identity. This distinction is critical, as D-methionine sulfoxide exhibits unique reductase interactions .

Data Analysis and Experimental Design

Q. What statistical approaches reconcile conflicting data on D-Methionine sulfoxide’s protective efficacy?

Multivariate regression models account for variables like dosing interval, ROS flux, and MsrA expression levels. For example, guinea pig studies show that early-phase protection correlates with MsrA activity, while late-phase toxicity overwhelms antioxidant capacity, requiring adjuvant therapies .

Q. How do researchers optimize assays for D-Methionine sulfoxide in complex biological matrices?

Solid-phase extraction (SPE) or protein precipitation removes interfering compounds prior to LC-MS/MS. Isotope-labeled internal standards (e.g., deuterated methionine sulfoxide) improve quantification accuracy in serum or tissue samples .

Tables

Table 1. Key Experimental Models for D-Methionine Sulfoxide Studies

Model SystemApplicationKey MetricsReferences
Guinea pigCisplatin-induced ototoxicityABR thresholds, OHC counts
Saccharomyces cerevisiaeMsrA overexpression studiesGrowth rate under H₂O₂ stress
Molt-4 T cellsOxidative stress resistanceCell viability post-H₂O₂ exposure

Table 2. Analytical Methods for D-Methionine Sulfoxide

TechniquePurposeSensitivity/LODReferences
LC-MS/MSQuantification in biological samples0.1 ng/mL
Chiral HPLCEnantiomer separation5 pmol/injection
SpectrophotometryMsrA activity assayΔNADPH at 340 nm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.